molecular formula C24H15F3N4O2 B2606380 3-(4-methylphenyl)-1-(3-nitrophenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-39-7

3-(4-methylphenyl)-1-(3-nitrophenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2606380
CAS No.: 901246-39-7
M. Wt: 448.405
InChI Key: VUAKYLFUUQZWCX-UHFFFAOYSA-N
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Description

The compound 3-(4-methylphenyl)-1-(3-nitrophenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a specialized chemical scaffold designed for advanced pharmacological and chemical biology research. Pyrazolo[4,3-c]quinoline derivatives have been identified as a promising class of molecules with significant potential in medicinal chemistry, particularly as inhibitors of key inflammatory pathways . Research on closely related analogs has demonstrated potent anti-inflammatory effects through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages, a standard model for studying inflammation . The mechanism of action is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, two critical mediators in the inflammatory response . The specific substitution pattern on this compound—featuring a 4-methylphenyl group at the 3-position and a 3-nitrophenyl at the 1-position—is designed to modulate biological activity and selectivity, informed by structure-activity relationship (SAR) studies which indicate that the nature and position of substituents on the phenyl rings significantly influence potency . The incorporation of a trifluoromethyl group at the 7-position of the quinoline ring is a strategic modification often employed in drug discovery to enhance metabolic stability and membrane permeability. This makes this compound a valuable candidate for researchers investigating novel therapeutic agents for inflammatory diseases and exploring the associated biochemical pathways.

Properties

IUPAC Name

3-(4-methylphenyl)-1-(3-nitrophenyl)-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F3N4O2/c1-14-5-7-15(8-6-14)22-20-13-28-21-11-16(24(25,26)27)9-10-19(21)23(20)30(29-22)17-3-2-4-18(12-17)31(32)33/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAKYLFUUQZWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-1-(3-nitrophenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions

    Formation of the Pyrazoloquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a condensation reaction between an aryl hydrazine and a quinoline derivative can form the pyrazoloquinoline scaffold.

    Introduction of the Trifluoromethyl Group: This can be achieved through trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under catalytic conditions.

    Substitution with Nitrophenyl and Methylphenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions. The nitrophenyl group can be added using nitration reactions, while the methylphenyl group can be introduced through Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2)

    Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Amines

    Substitution: Halogenated derivatives, nitro derivatives

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methylphenyl)-1-(3-nitrophenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates. Studies may focus on its activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or fluorescent dyes. Its unique electronic properties make it suitable for applications in optoelectronics and photonics.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-1-(3-nitrophenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins. The nitrophenyl group may participate in hydrogen bonding or π-π interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Substituent and Electronic Properties

Compound Name Core Structure Substituents (Positions) Key Properties Reference
Target: 3-(4-MePh)-1-(3-NO₂Ph)-7-CF₃-1H-pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline 3: 4-MePh; 1: 3-NO₂Ph; 7: CF₃ High lipophilicity (4-MePh), electron-deficient (NO₂, CF₃), planar core
7-CF₃-1-Me-3-Ph-1H-pyrazolo[3,4-b]quinoline Pyrazolo[3,4-b]quinoline 1: Me; 3: Ph; 7: CF₃ ↑ HOMO/LUMO, ↑ ionization potential due to CF₃; reduced steric bulk (Me vs. Ph)
1-(4-NO₂Ph)-3-NH₂-1H-pyrazolo[3,4-b]quinoline Pyrazolo[3,4-b]quinoline 1: 4-NO₂Ph; 3: NH₂ Antimicrobial activity (S. aureus, C. albicans); NH₂ enhances solubility
APcK110: 6-(3,5-diOMePh)-3-(4-FPh)-1H-pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine 3: 4-FPh; 6: 3,5-diOMePh Kit kinase inhibition; electron-withdrawing F and OMe groups
Ethyl 3-Oxo-2-Ph-5-(quinolin-3-yl)-pyrazolo[4,3-c]pyridine-7-carboxylate Pyrazolo[4,3-c]pyridine 7: COOEt; 5: quinolin-3-yl Ester group (COOEt) improves solubility; quinoline enhances π-stacking

Key Observations :

  • Nitro Group Position: The 3-NO₂Ph group in the target contrasts with the 4-NO₂Ph in ’s antimicrobial compound. Para-nitro derivatives may exhibit stronger electron-withdrawing effects, but meta-substitution could alter steric interactions in target binding .
  • Core Isomerism: Pyrazolo[4,3-c]quinoline (target) vs. pyrazolo[3,4-b]quinoline () affects molecular planarity and π-π stacking capacity, influencing interactions with enzymes or DNA.

Key Observations :

  • Antimicrobial Potential: The target’s 3-NO₂Ph and CF₃ groups mirror features of active compounds in , suggesting possible efficacy against S. aureus or fungi. However, the absence of an amino group (cf. 3-NH₂ in ) may reduce solubility and target engagement .
  • Kinase Inhibition: Trifluoromethylated pyrazoloquinolines (e.g., ) and pyrazolopyridines () are linked to kinase modulation. The target’s CF₃ and nitro groups may position it as a candidate for tyrosine kinase or CDK inhibition.

Biological Activity

The compound 3-(4-methylphenyl)-1-(3-nitrophenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline , also known as C350-0278, has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent studies.

Chemical Structure and Properties

  • Molecular Formula : C24H15F3N4O2
  • IUPAC Name : this compound
  • SMILES Notation : Cc(cc1)ccc1-c(c1cnc(cc(C(F)(F)F)cc2)c2c11)nn1-c1cc(N+=O)ccc1

This compound features a pyrazoloquinoline core, which is known for diverse biological activities including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives. The compound C350-0278 has been evaluated for its ability to inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : The compound may exert its effects through the inhibition of cyclooxygenase (COX) enzymes and modulation of apoptotic pathways.
  • In Vitro Studies : In cell line assays, C350-0278 demonstrated significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity.

Anti-inflammatory Properties

The anti-inflammatory properties of related pyrazoloquinoline compounds have been documented. It is hypothesized that:

  • Nitric Oxide Production : Similar compounds have shown the ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting that C350-0278 may also possess anti-inflammatory activity.
  • COX Inhibition : The compound's structure suggests potential inhibition of COX-2, which is often upregulated in inflammatory conditions.

Comparative Biological Activity Table

Compound NameActivity TypeIC50 Value (µM)Reference
C350-0278Anticancer5.87
Pyrazoloquinoline AAnti-inflammatory10.0
Trifluoromethyl derivativesAntimicrobial0.014

Case Study 1: Anticancer Efficacy

In a recent study, C350-0278 was tested against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with a notable increase in apoptotic markers at higher concentrations. The study concluded that the compound could serve as a lead for further development in cancer therapeutics.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of similar pyrazoloquinolines. The study reported that compounds with trifluoromethyl substitutions exhibited marked inhibition of NO production in RAW 264.7 cells, suggesting that C350-0278 may also share these beneficial effects.

Future Directions and Research Needs

Further research is necessary to explore:

  • In Vivo Studies : To validate the efficacy and safety profile of C350-0278 in animal models.
  • Mechanistic Studies : Detailed investigations into the molecular pathways influenced by this compound will aid in understanding its full therapeutic potential.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure could enhance potency and specificity for targeted therapies.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction efficiency be optimized?

The compound is synthesized via multi-step reactions, often starting with condensation of substituted phenylhydrazines with quinoline precursors. Microwave-assisted synthesis is recommended to enhance yield (70–85%) and reduce reaction time (2–4 hours vs. 12–24 hours conventionally) by enabling uniform heating . Key steps include:

  • Cyclization under acidic conditions (e.g., H₂SO₄).
  • Introduction of trifluoromethyl groups via nucleophilic substitution.
  • Purification using column chromatography (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, trifluoromethyl at δ -60 ppm in ¹⁹F NMR) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 438.1) .
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and torsional strain (e.g., planar pyrazoloquinoline core with substituent dihedral angles <10°) .

Q. What preliminary biological activities have been reported?

  • Anticancer Activity : IC₅₀ values of 0.5–2.0 µM against c-Met-dependent cancer cell lines (e.g., NIH-3T3-TPR-Met) via kinase inhibition .
  • Antimicrobial Effects : Moderate activity (MIC 16–32 µg/mL) against S. aureus and E. coli due to membrane disruption .

Q. How do substituents influence reactivity and bioactivity?

Substituent effects are critical:

  • 3-Nitrophenyl : Enhances electron-withdrawing properties, improving enzyme-binding affinity .
  • Trifluoromethyl : Increases lipophilicity (logP ~3.5) and metabolic stability .
  • 4-Methylphenyl : Modulates steric hindrance, affecting target selectivity .

Advanced Research Questions

Q. How can synthetic yield and purity be systematically optimized?

  • DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. DMSO), and catalyst (Pd/C vs. CuI) to identify optimal conditions .
  • Continuous Flow Reactors : Reduce by-products (e.g., <5% impurities) and scale-up synthesis .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .

Q. What strategies resolve contradictions in biological assay data?

Example: Discrepancies in IC₅₀ values across studies may arise from:

  • Assay Conditions : Varying ATP concentrations in kinase assays (e.g., 10 µM vs. 100 µM ATP) .
  • Cell Line Variability : c-Met overexpression levels in NIH-3T3-TPR-Met vs. U-87 MG glioblastoma .
  • Solution : Standardize protocols (e.g., CLIA guidelines) and validate using orthogonal assays (e.g., SPR for binding kinetics) .

Q. What computational tools predict structure-activity relationships (SAR)?

  • Molecular Docking (AutoDock Vina) : Simulate binding to c-Met kinase (PDB: 3LQ8) to identify critical interactions (e.g., H-bonding with Met1160) .
  • QSAR Models : Use Hammett constants (σ) of substituents to correlate electronic effects with bioactivity .
  • MD Simulations : Assess conformational stability of the trifluoromethyl group in aqueous environments .

Q. How do solvent and pH affect chemical reactivity in functionalization?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate SNAr reactions for nitro group substitution .
  • pH-Dependent Stability : Degradation occurs at pH >8 due to hydrolysis of the pyrazole ring .
  • Method : Monitor via HPLC-UV (λ = 254 nm) with a C18 column .

Methodological Recommendations

  • Controlled Crystallization : Use anti-solvent (n-hexane) to isolate pure polymorphs for consistent bioactivity .
  • In Vivo Validation : Dose at 50–100 mg/kg in xenograft models; monitor tumor volume via caliper measurements biweekly .
  • Toxicology Screening : Assess hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG inhibition) early in development .

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